molecular formula C9H3Cl2N3 B13071263 4,6-dichloro-1,5-Naphthyridine-3-carbonitrile

4,6-dichloro-1,5-Naphthyridine-3-carbonitrile

Cat. No.: B13071263
M. Wt: 224.04 g/mol
InChI Key: ZTABTGCZMJNQKK-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,5-naphthyridine-3-carbonitrile (CAS 1637559-06-8) is a high-value heterocyclic building block primarily employed in pharmaceutical research and materials science. Its structure features two chlorine atoms and a nitrile group, making it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . As a 1,5-naphthyridine derivative, this compound is of significant interest in medicinal chemistry for constructing molecules with potential biological activities. The 1,5-naphthyridine scaffold is known to be present in compounds exhibiting a broad spectrum of pharmacological properties, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities . Furthermore, this scaffold finds application beyond medicine, serving as a ligand in analytical chemistry, a hydrogen acceptor, and a component in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is provided as a yellow solid . It is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4,6-dichloro-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-7-2-1-6-9(14-7)8(11)5(3-12)4-13-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABTGCZMJNQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,5-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products have diverse applications in medicinal chemistry and other scientific fields .

Scientific Research Applications

Anticancer Activity

Research indicates that 4,6-dichloro-1,5-naphthyridine-3-carbonitrile exhibits significant anticancer properties. In studies involving various cancer cell lines, including A549 (lung cancer) and CCRF-CEM (leukemia), the compound demonstrated a notable ability to induce apoptosis. For instance, at concentrations of 5 and 10 µM, it increased the apoptotic phase in A549 cells by over 70%, outperforming standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. Comparative studies suggest that its dichloro substitution pattern contributes to enhanced biological efficacy compared to other naphthyridine derivatives .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cellular processes including proliferation and differentiation. The compound's ability to selectively inhibit this enzyme while maintaining low cytotoxicity highlights its therapeutic potential .

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitution and cyclization processes. Notably, it has been employed in the synthesis of derivatives that exhibit enhanced biological activities or novel properties .

Table: Comparative Analysis of Naphthyridine Derivatives

Compound NameStructural FeaturesUnique Properties
4,6-Dichloro-1,7-naphthyridine-3-carbonitrileDifferent naphthyridine structureSignificant biological activity
4-Chloro-1,5-naphthyridineSingle chlorine substitutionPotentially lower activity compared to dichloro variant
1-Methyl-4,6-dichloro-1,5-naphthyridineMethyl group substitution at position 1Altered lipophilicity affecting pharmacokinetics

Industrial Applications

In addition to its research applications, this compound is being explored for use in the development of new materials. Its chemical stability under standard conditions makes it suitable for various industrial processes where durable materials are required .

Case Study 1: Anticancer Research

A recent study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that compounds containing the 4,6-dichloro substitution exhibited superior potency compared to their mono-substituted analogs. This highlights the significance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition mechanisms, researchers demonstrated that modifications at the 4-position of the naphthyridine ring could significantly alter the cytotoxicity and enzyme inhibition profiles of derivatives based on this compound. This study underscores the potential for optimizing structure-function relationships in drug design .

Mechanism of Action

The mechanism of action of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Naphthyridine Derivatives Comparison

Compound Molecular Formula Substituents Key Features
4,6-Dichloro-1,5-naphthyridine-3-carbonitrile C₉H₃Cl₂N₃ 4-Cl, 6-Cl, 3-CN High nitrile reactivity
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile C₉H₃Cl₂N₃ 4-Cl, 6-Cl, 3-CN Altered nitrogen positions
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate C₁₁H₈BrClN₂O₂ 4-Cl, 6-Br, 3-COOEt Bromine-enhanced reactivity

Comparison with Triazine Derivatives

Triazine-based analogs, such as diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) and dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy)methylphosphonate (TPN3), share dichloro substitution but feature a monocyclic triazine core (vs. bicyclic naphthyridine) and phosphonate ester groups . These compounds are designed as flame retardants, decomposing at lower temperatures (150–300°C) to form char residues that inhibit cotton depolymerization . The phosphonate groups enhance thermal stability and char formation, whereas the nitrile group in the target compound may favor nucleophilic substitution or cycloaddition reactions.

Table 2: Triazine Derivatives vs. Target Compound

Compound Core Structure Substituents Key Applications
TPN1 1,3,5-Triazine 4,6-Cl, 2-phosphonate Flame retardants
TPN3 1,3,5-Triazine 4,6-Cl, 2-OCH₂PO(OMe)₂ Flame retardants
This compound 1,5-Naphthyridine 4,6-Cl, 3-CN Potential pharmaceuticals

Comparison with Pyridine Derivatives

2,5-Dichloro-4,6-Dimethylnicotinonitrile

This pyridine derivative (CAS 91591-63-8, C₈H₆Cl₂N₂, MW 201.05) features a monocyclic pyridine core with chloro, methyl, and nitrile substituents . However, the absence of a second nitrogen (vs. naphthyridine) reduces aromatic π-stacking capacity and basicity.

Table 3: Pyridine vs. Naphthyridine Derivatives

Compound Core Structure Substituents Key Features
2,5-Dichloro-4,6-dimethylnicotinonitrile Pyridine 2,5-Cl, 4,6-Me, 3-CN High lipophilicity
This compound Naphthyridine 4,6-Cl, 3-CN Enhanced π-stacking and basicity

Biological Activity

4,6-Dichloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine class, known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer research. Its unique structure, characterized by two chlorine substituents at positions 4 and 6 and a cyano group at position 3, enhances its chemical reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. Research indicates that the compound may act as an inhibitor of phosphodiesterase enzymes, which are crucial in various signaling pathways related to conditions like erectile dysfunction and pulmonary hypertension.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have highlighted its effectiveness against human cancer cell lines such as HeLa and HL-60 .
  • Anti-inflammatory Effects : The compound has also been noted for potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile Contains a different naphthyridine structureExhibits significant biological activity as well
4-Chloro-1,5-naphthyridine Single chlorine substitutionPotentially lower activity compared to dichloro variant
1-Methyl-4,6-dichloro-1,5-naphthyridine Methyl group substitution at position 1Altered lipophilicity affecting pharmacokinetics

The presence of two chlorine atoms and a cyano group in this compound contributes to its distinct chemical reactivity and enhanced biological activity compared to other naphthyridine derivatives.

Case Studies

Several case studies illustrate the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains.
  • Cancer Cell Line Studies : In vitro assays on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Pharmacological Profiling : A comprehensive pharmacological profile indicated that the compound interacts with multiple biological targets leading to diverse therapeutic effects. This includes modulation of signaling pathways relevant to cancer progression and inflammation .

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